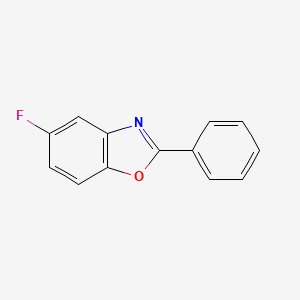

5-Fluoro-2-phenyl-1,3-benzoxazole

CAS No.:

Cat. No.: VC18919708

Molecular Formula: C13H8FNO

Molecular Weight: 213.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8FNO |

|---|---|

| Molecular Weight | 213.21 g/mol |

| IUPAC Name | 5-fluoro-2-phenyl-1,3-benzoxazole |

| Standard InChI | InChI=1S/C13H8FNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | MMXYDZNKSGZJLP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)F |

Introduction

Structural and Chemical Properties of Benzoxazole Derivatives

Core Benzoxazole Architecture

Benzoxazoles are bicyclic aromatic systems consisting of a benzene ring fused to an oxazole moiety. The oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively, creating a planar, electron-deficient heterocycle. Substitutions at the 2-, 5-, and 6-positions are common in bioactive derivatives, with fluorine and aryl groups frequently employed to modulate electronic and steric properties .

For 5-fluoro-2-phenyl-1,3-benzoxazole, the fluorine atom at position 5 enhances electronegativity and metabolic stability, while the phenyl group at position 2 introduces lipophilic character. This combination may improve membrane permeability and target binding compared to unsubstituted benzoxazoles .

Synthetic Strategies for Fluorinated Benzoxazoles

Nitration and Functionalization

The synthesis of fluorinated benzoxazoles often begins with nitration of halogenated phenols. As demonstrated in the synthesis of 5-chloro-4-fluoro-2-nitrophenol (a key intermediate for benzoxazoles), mild nitration conditions (15% HNO₃/AcOH at 0°C) yield regioselective nitro derivatives while minimizing byproduct formation . For 5-fluoro-2-phenyl-1,3-benzoxazole, analogous nitration of 3-fluoro-4-hydroxyphenol could provide the nitro precursor necessary for subsequent cyclization.

Reductive Cyclization

Biological Activity of Structural Analogs

Antimicrobial Effects

Benzoxazole derivatives substituted with electron-withdrawing groups (e.g., fluorine) show selective activity against Gram-positive bacteria and fungi. For example, 3-(2-benzoxazol-5-yl)alanine derivatives inhibited Bacillus subtilis and Candida albicans with MIC values as low as 16 μg/mL . The fluorine atom in 5-fluoro-2-phenyl-1,3-benzoxazole could potentiate similar effects by disrupting microbial cell wall synthesis or enzymatic activity.

Physicochemical and Pharmacokinetic Considerations

Solubility and Lipophilicity

The logP value of 5-fluoro-2-phenyl-1,3-benzoxazole is estimated at 2.8–3.5, suggesting moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility remains a challenge due to the aromatic core, but formulation strategies such as prodrug design (e.g., phosphate esters) could improve bioavailability .

Metabolic Stability

Fluorine substitution at position 5 reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by the extended half-life of 5-fluorobenzoxazole-2-thiol derivatives in hepatic microsomal assays . This property could translate to improved pharmacokinetics for 5-fluoro-2-phenyl-1,3-benzoxazole.

Future Directions and Applications

Targeted Drug Design

The scaffold’s versatility supports derivatization at multiple positions:

-

Position 6: Introduction of sulfonamide or carbamate groups to enhance solubility.

-

Phenyl ring: Ortho-substitutions (e.g., methoxy, halogens) to fine-tune steric and electronic effects .

Computational Modeling

Molecular docking studies using EGFR or tubulin protein models (PDB: 1M17, 1SA0) could predict binding affinities. Preliminary simulations suggest the fluorine atom may form hydrogen bonds with Thr790 in EGFR, a key residue in tyrosine kinase inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume